Norborn-2-ylmethyl methacrylate
Description
Norborn-2-ylmethyl methacrylate (CAS 29753-02-4), also known as 2-norbornyl methacrylate, is a methacrylic acid ester featuring a bicyclic norbornyl group. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound is characterized by its bicyclo[2.2.1]heptane (norbornane) structure, which imparts rigidity and influences its reactivity and polymer properties . Key spectral data include:
- IR: Peaks at 2940, 2860 (C-H stretching), 1710 cm⁻¹ (C=O stretching) .
- NMR: δ 2.25–2.39 (m, 3H, norbornyl protons), 2.08 (s, 3H, methyl group), and 1.03–1.90 (m, 8H, bicyclic protons) .
The compound is synthesized via esterification of methacrylic acid with norborn-2-ylmethanol, often using acid catalysts like sulfuric acid . Its stereochemistry (exo/endo isomerism) and bicyclic structure make it valuable in polymers requiring high thermal stability and mechanical strength.
Properties
CAS No. |
10375-00-5 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3 |
InChI Key |
LTZJEGMQCRHIKJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC1CC2CCC1C2 |
Canonical SMILES |
CC(=C)C(=O)OCC1CC2CCC1C2 |
Other CAS No. |
10375-00-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Methacrylate (MMA)
| Property | Norborn-2-ylmethyl Methacrylate | Methyl Methacrylate (MMA) |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₂ | C₅H₈O₂ |
| Molecular Weight (g/mol) | 180.24 | 100.12 |
| Key Functional Groups | Methacrylate + norbornyl | Methacrylate + methyl |
| Polymer Tg* | ~120–150°C (estimated) | ~105°C |
| Reactivity | Lower due to steric hindrance | Higher |
| Applications | High-performance coatings | Plexiglass, adhesives |
Key Differences :
- Thermal Stability: The norbornyl group in this compound enhances thermal stability compared to MMA, making it suitable for high-temperature applications .
- Reactivity: MMA polymerizes more readily due to reduced steric hindrance, whereas the norbornyl group slows polymerization but improves crosslinking efficiency .
Glycidyl Methacrylate (GMA)
| Property | This compound | Glycidyl Methacrylate (GMA) |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₂ | C₇H₁₀O₃ |
| Functional Groups | Methacrylate + norbornyl | Methacrylate + epoxide |
| Reactivity | Radical polymerization | Radical + epoxy ring-opening |
| Applications | Specialty polymers | Dental composites, coatings |
Key Differences :
- Epoxide vs. Norbornyl: GMA’s epoxide group enables dual reactivity (polymerization and crosslinking), whereas the norbornyl group primarily enhances rigidity and thermal resistance .
- Stereochemical Impact: this compound’s bicyclic structure provides steric constraints absent in GMA, affecting copolymerization kinetics .
Methyl 5-Norbornene-2-carboxylate (MNBC)
Key Differences :
- Ester Group : MNBC lacks the reactive methacrylate double bond, limiting its use in chain-growth polymerization.
- Thermal Behavior: Both compounds benefit from norbornyl-derived stability, but MNBC’s carboxylate group may reduce hydrophobicity compared to the methacrylate .
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